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Introduction

1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a substituted heterocyclic compound
belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in
medicinal and agricultural chemistry, serving as core scaffolds in numerous active compounds.
For instance, amides derived from structurally related pyrazole-4-carboxylic acids, such as 3-
(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are pivotal intermediates for a class of
highly effective SDHI (succinate dehydrogenase inhibitor) fungicides.[1] These fungicides are
critical in controlling a broad spectrum of plant fungal diseases.[1]

This technical guide provides a detailed examination of the physicochemical properties of 1-
isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid. It is intended for researchers, scientists,
and professionals in drug development and agrochemical synthesis. It is important to note that
while this specific molecule is available from specialty chemical suppliers, extensive, publicly
available experimental data is scarce. Therefore, this guide synthesizes predicted data,
information from close structural analogues, and established chemical principles to provide a
robust profile. All predicted or inferred data are clearly identified to maintain scientific integrity.
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Chemical Identity and Structure

The foundational step in characterizing any molecule is to define its precise chemical identity.

IUPAC Name: 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
e Molecular Formula: CsH12N20:2
» Molecular Weight: 168.19 g/mol

o CAS Number: A specific CAS number for this exact structure was not found in major public
databases. For reference, the closely related analogue lacking the 3-methyl group, 1-
isopropyl-1H-pyrazole-4-carboxylic acid, is registered under CAS Number 436096-96-7.

e Chemical Structure: (A graphical representation of the molecule showing a 5-membered
pyrazole ring with an isopropyl group on the N1 nitrogen, a methyl group on the C3 carbon,
and a carboxylic acid group on the C4 carbon.)

Physicochemical Properties: A Synthesized
Overview

The following table summarizes the key physicochemical properties. These values are a
combination of calculated data, predictions from computational models, and inferences drawn
from experimentally determined values of close structural analogues.
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Property

Value

Basis and Scientific
Rationale

Appearance

White to off-white crystalline

solid

Inferred from analogues like 1-
isopropyl-1H-pyrazole-4-
carboxylic acid, which is
described as a white to off-
white crystalline powder.[2]
The substituents are not

expected to be chromophoric.

Molecular Weight

168.19 g/mol

Calculated from the molecular
formula CsH12N20:2.

Melting Point (mp)

Estimated: >200 °C

Inferred from high melting
points of analogues. 3-
Methylpyrazole-4-carboxylic
acid melts at 225-230 °C
(dec.), and 3-
(difluoromethyl)-1-methyl-1H-
pyrazole-4-carboxylic acid
melts at 200-201 °C.[1] The
crystalline packing enabled by
the carboxylic acid's hydrogen
bonding contributes to a high

melting point.

Boiling Point (bp)

Predicted: >300 °C

Predicted based on the
analogue 1-isopropyl-1H-
pyrazole-4-carboxylic acid
(Predicted bp: 297.2+13.0 °C).
[3] The addition of a methyl
group would slightly increase
the molecular weight and van
der Waals forces, likely raising

the boiling point.

Acid Dissociation Constant
(pKa)

Predicted: 3.8 - 4.2

Inferred from the predicted
pKa of 1-isopropyl-1H-

pyrazole-4-carboxylic acid
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(3.85+0.10).[3] The electron-
donating nature of the 3-
methyl group may slightly
increase the pKa (making it a
weaker acid) compared to the
unsubstituted analogue. This
value indicates it is a
moderately strong organic

acid.

Calculated based on additive
models. The isopropyl and
methyl groups increase
lipophilicity, while the

- o ) carboxylic acid provides

Partition Coefficient (LogP) Predicted: 1.2- 1.6 o

hydrophilicity. The overall
value suggests moderate
lipophilicity, which is crucial for
membrane permeability in

biological systems.

Solubility Profile

The solubility of a compound is a critical parameter for its application in both biological and
chemical systems.

e Polar Solvents: The presence of the carboxylic acid group, capable of acting as a hydrogen
bond donor and acceptor, is expected to confer solubility in polar protic solvents like
methanol, ethanol, and, to a lesser extent, water, particularly under basic conditions where
the carboxylate salt is formed. The analogue 1-isopropyl-1H-pyrazole-4-carboxylic acid is
noted for having its solubility in polar solvents enhanced by the carboxylic acid group.[2]

e Aprotic Solvents: Good solubility is anticipated in polar aprotic solvents such as DMSO and
DMF, which can effectively solvate the molecule.

e Nonpolar Solvents: Limited solubility is expected in nonpolar solvents like hexanes or
toluene, given the polarity of the pyrazole ring and the carboxylic acid functional group.
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Proposed Synthetic Pathway

While specific literature for the synthesis of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic
acid is not prominent, a reliable pathway can be proposed based on well-established methods
for constructing pyrazole rings. The most common approach involves the condensation of a
hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][4]

A plausible two-step synthesis is outlined below:

» Formation of the Enaminone Intermediate: Reaction of ethyl acetoacetate (a 1,3-dicarbonyl
equivalent) with an orthoformate ester like triethyl orthoformate in the presence of an acid
catalyst or acetic anhydride generates an ethoxymethylene intermediate.

e Cyclization with Isopropylhydrazine: The intermediate is then reacted with
isopropylhydrazine. The hydrazine undergoes a condensation-cyclization reaction to form the
pyrazole ring. The regioselectivity of this step is critical for obtaining the desired 1-isopropyl-
3-methyl isomer.

e Hydrolysis: The resulting ethyl ester is hydrolyzed to the final carboxylic acid product,
typically using aqueous base (e.g., NaOH) followed by acidic workup.

Ethyl Acetoacetate + Condensation Ethyl 2-(ethoxymethylene) Cyclization
Triethyl Orthoformate -3-oxobutanoate
[ Ethyl 1-isopropyl-3-methyl .
>-1H-pyrazole-4-carboxylate) ~Hydrolysis
| Ihydrazi
Sopropymydrazine 1-isopropyl-3-methyl-1H

-pyrazole-4-carboxylic acid
1. NaOH (aq)
2. HCl (aq)

|

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.
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Standard Experimental Protocols for
Physicochemical Characterization

To validate the predicted properties and establish a definitive profile, standardized experimental
protocols are essential. The following section details methodologies for determining key
parameters.

General Workflow for Characterization

The logical flow for characterizing a novel compound involves confirming its identity before
measuring its physical properties.

Synthesis & Purification

\4
[ Structural Verification j
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( Purity Analysis \
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y

\ 4
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Caption: Standard workflow for physicochemical characterization.

Protocol 1: Melting Point Determination (Capillary
Method)

e Principle: The melting point is the temperature at which a substance transitions from a solid
to a liquid. It is a key indicator of purity.
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o Methodology:
o Ensure the sample is completely dry and finely powdered.
o Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
o Place the capillary tube in a calibrated melting point apparatus.

o Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected
melting point.

o Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

o Record the temperature range from the appearance of the first liquid droplet to the
complete liquefaction of the sample. For a pure compound, this range should be narrow (<
2°C).

Protocol 2: pKa Determination (Potentiometric Titration)

e Principle: The pKa is determined by titrating the acidic compound with a strong base and
monitoring the pH change. The pKa is the pH at which the acid is 50% ionized.

o Methodology:

o Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a
water/methanol mixture).

o Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
o Place the pH electrode in the sample solution and record the initial pH.

o Titrate the solution by adding small, precise increments of a standardized strong base
solution (e.g., 0.1 M NaOH).

o Record the pH after each addition, allowing the reading to stabilize.

o Continue the titration well past the equivalence point.
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o Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at
the half-equivalence point or by analyzing the first derivative of the titration curve.

Protocol 3: LogP Determination (Shake-Flask Method -
OECD Guideline 107)

e Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a
mixture of two immiscible phases (n-octanol and water) at equilibrium. LogP is its logarithm.

e Methodology:

o Prepare a stock solution of the compound in n-octanol that has been pre-saturated with
water.

o Add a known volume of this stock solution to a separatory funnel containing a known
volume of water pre-saturated with n-octanol.

o Shake the funnel vigorously for a set period (e.g., 15-30 minutes) to allow equilibrium to be
reached.

o Allow the two phases to separate completely.
o Carefully withdraw samples from both the n-octanol and the aqueous phase.

o Determine the concentration of the compound in each phase using a suitable analytical
method (e.g., UV-Vis spectroscopy or HPLC).

o Calculate P as [Concentration]octanol / [Concentration]water, and then calculate LogP =
log10(P).

Safety and Handling (Inferred)

Specific safety data for 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is not available.
However, based on safety data sheets (SDS) for similar pyrazole carboxylic acids, the following
precautions are recommended:

o Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety
glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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» Engineering Controls: Handle the compound in a well-ventilated area, preferably within a
chemical fume hood, to avoid inhalation of dust.

e Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Practice good
industrial hygiene, and wash hands thoroughly after handling.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Conclusion

1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic building block with
significant potential, particularly as an intermediate in the synthesis of bioactive molecules for
the agrochemical and pharmaceutical industries. While comprehensive experimental data is not
widely published, this guide has established a robust physicochemical profile through
computational prediction, analysis of structural analogues, and the application of fundamental
chemical principles. The compound is predicted to be a high-melting, crystalline solid with
moderate acidity and lipophilicity. The provided standard operating procedures for experimental
determination will enable researchers to validate these properties and further explore the utility
of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physicochemical properties of 1-isopropyl-3-methyl-1H-
pyrazole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169776#physicochemical-properties-of-1-isopropyl-3-
methyl-1h-pyrazole-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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